
1-(Aminomethyl)-4-chloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a chlorine atom at the fourth position
Métodos De Preparación
The synthesis of 1-(Aminomethyl)-4-chloronaphthalene can be achieved through several routes. One common method involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a secondary amine under acidic conditions. This reaction introduces the aminomethyl group onto the naphthalene ring. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or halogenation, to achieve the desired substitution pattern efficiently .
Análisis De Reacciones Químicas
1-(Aminomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-4-chloronaphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-4-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Aminomethyl)-4-chloronaphthalene can be compared with other similar compounds, such as:
1-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine.
1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
1-(Aminomethyl)-4-methylnaphthalene:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C11H10ClN |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(4-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
Clave InChI |
ZFKCNJOENKQRNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
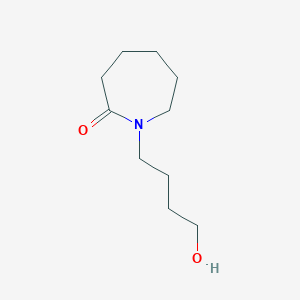

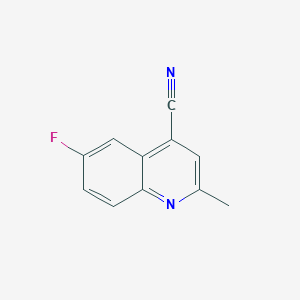
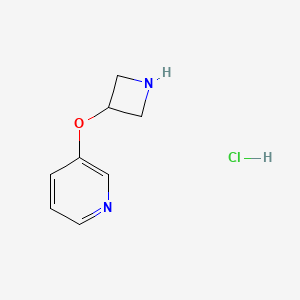
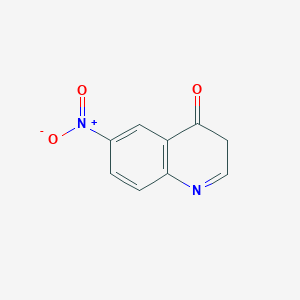

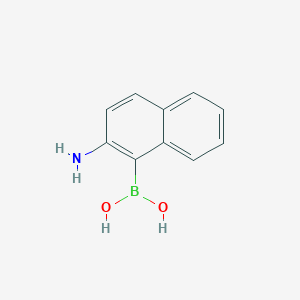


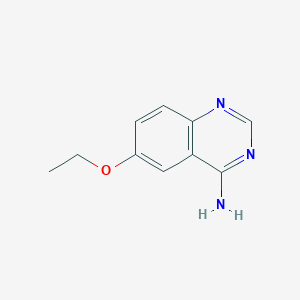
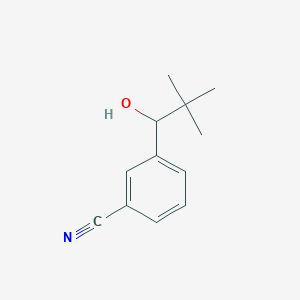
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

